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Compound of Interest

Compound Name: (+)-Pinocembrin

Cat. No.: B1678385 Get Quote

For researchers, scientists, and drug development professionals, this document provides a

detailed protocol for the laboratory synthesis of the dextrorotatory enantiomer of Pinocembrin,

(+)-Pinocembrin. The following application notes outline a robust chemical synthesis of

racemic pinocembrin and a subsequent diastereomeric resolution to isolate the desired (+)-

enantiomer.

Overview of the Synthetic Strategy
The synthesis of (+)-Pinocembrin is achieved through a two-stage process. Initially, racemic

(±)-Pinocembrin is synthesized via the hydrogenation of 5,7-dihydroxyflavone. Subsequently, a

chiral resolution protocol is employed to separate the racemic mixture. This resolution involves

the protection of a hydroxyl group, derivatization with a chiral amine to form diastereomers,

chromatographic separation of these diastereomers, and finally, deprotection to yield the pure

enantiomers.

Experimental Protocols
Synthesis of Racemic (±)-Pinocembrin
This protocol details the synthesis of racemic pinocembrin from 5,7-dihydroxyflavone.

Materials:

5,7-dihydroxyflavone
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10% Palladium on carbon (Pd/C)

Ethanol (EtOH)

Hydrogen gas (H₂)

Procedure:

In a suitable reaction vessel, dissolve 5,7-dihydroxyflavone (5 g, 19.7 mmol) in ethanol (650

ml).

Add 10% Pd/C (1 g) to the solution.

Pressurize the reaction vessel with hydrogen gas to 3 atm.

Heat the mixture to 60°C and stir for 2 hours.

After the reaction is complete, cool the mixture and carefully filter to remove the Pd/C

catalyst.

Evaporate the solvent from the filtrate under reduced pressure.

Purify the resulting residue by column chromatography on silica gel using a solvent system

of petroleum ether, ethyl acetate, and methanol (100:10:2) to afford (±)-Pinocembrin.[1]

Chiral Resolution of (±)-Pinocembrin
This multi-step protocol describes the resolution of the racemic mixture to obtain (+)-
Pinocembrin.

Step 1: Protection of the 7-Hydroxyl Group

Materials:

(±)-Pinocembrin (12.76 g, 50 mmol)

Benzyl chloride (7.5 ml, 65 mmol)

Potassium iodide (0.46 g, 2.75 mmol)
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Anhydrous potassium carbonate (7.60 g, 55 mmol)

Acetone (200 ml)

Procedure:

Combine (±)-Pinocembrin, benzyl chloride, potassium iodide, and anhydrous potassium

carbonate in acetone.

Heat the mixture under reflux for 2 hours.

Filter the reaction mixture under reduced pressure.

The crude product, 7-benzyloxy-5-hydroxyflavanone, is purified from light petroleum.[2]

Step 2: Diastereomeric Derivatization

Materials:

7-Benzyloxy-5-hydroxyflavanone

(L)-(-)-α-methylbenzylamine

Titanium tetrachloride (TiCl₄)

Toluene

Procedure:

Dissolve 7-benzyloxy-5-hydroxyflavanone (19.7 g, 57 mmol) in 100 ml of toluene and cool to

0°C in an ice bath.

In a separate flask, dissolve triethylamine (15 ml, 109 mmol) and (L)-(-)-α-

methylbenzylamine (7.3 ml, 57 mmol) in 20 ml of toluene.

Add the amine solution to the cooled flavanone solution and stir for 5 minutes.

Dissolve TiCl₄ (3.25 ml, 29 mmol) in 10 ml of toluene and add it dropwise to the reaction

mixture.
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Stir the reaction at 0°C for 10 minutes, then remove the ice bath and continue stirring at

room temperature.[3]

Separate the resulting diastereomers by column chromatography.[1][2]

Step 3: Hydrolysis of Diastereomers

Procedure:

The separated diastereomers from the previous step are individually hydrolyzed to furnish

the respective enantiomers of 7-benzyloxy-5-hydroxyflavanone.

Step 4: Deprotection to Yield (+)-Pinocembrin

Procedure:

The benzyl group of the desired enantiomer of 7-benzyloxy-5-hydroxyflavanone is removed

by hydrogenolysis to yield the final product, (+)-Pinocembrin.

Quantitative Data Summary
The following table summarizes the yields and physical properties obtained during the

synthesis and resolution of (+)-Pinocembrin.
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Step Product Yield (%)
Melting Point
(°C)

Optical
Rotation [α]D

Synthesis of

Racemic

Pinocembrin

(±)-Pinocembrin 84 200–201 -

Protection of 7-

Hydroxyl Group

7-Benzyloxy-5-

hydroxyflavanon

e

93 80–82 -

Diastereomeric

Derivatization

and Separation

Diastereomers

4a and 4b
55 - -

Hydrolysis of

Diastereomer 4a

(S)-7-Benzyloxy-

5-

hydroxyflavanon

e (3a)

92 - -

Hydrolysis of

Diastereomer 4b

(R)-7-Benzyloxy-

5-

hydroxyflavanon

e (3b)

91 - -

Deprotection of

3a

(S)-(-)-

Pinocembrin
91 -

-45.3 (c 0.9,

acetone)

Deprotection of

3b

(R)-(+)-

Pinocembrin
93 -

+46.2 (c 0.9,

acetone)

Experimental Workflow Diagram
The following diagram illustrates the workflow for the synthesis and resolution of (+)-
Pinocembrin.

5,7-dihydroxyflavone Hydrogenation
(H2, 10% Pd/C, EtOH, 60°C) (±)-Pinocembrin Protection

(Benzyl Chloride, K2CO3) 7-Benzyloxy-5-hydroxyflavanone Derivatization
((L)-(-)-α-methylbenzylamine, TiCl4) Diastereomeric Mixture Column Chromatography Separated Diastereomers Hydrolysis Separated Protected Enantiomers Deprotection

(Hydrogenolysis) (+)-Pinocembrin
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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